molecular formula C33H40N6O7 B1668600 Casokefamide CAS No. 98815-38-4

Casokefamide

カタログ番号: B1668600
CAS番号: 98815-38-4
分子量: 632.7 g/mol
InChIキー: XDRHVZLDLNGKLM-FLVVDCEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カソケファミドは、β-カソモルフィン4027や[D-Ala2,4,Tyr5]-β-カソモルフィン-5-アミドとしても知られており、末梢特異的な合成オピオイドペプチドです。アミノ酸配列はTyr-D-Ala-Phe-D-Ala-Tyr-NH2です。 カソケファミドは消化酵素に対する耐性を向上させるように設計されており、潜在的な抗下痢薬となっています .

準備方法

カソケファミドは一連のペプチドカップリング反応によって合成されます。合成経路には、ペプチド鎖を形成するためにアミノ酸を順次付加することが含まれます。反応条件には通常、カルボジイミドなどのカップリング試薬と、望ましくない副反応を防ぐための保護基の使用が含まれます。 工業生産方法では、効率性とスケーラビリティの観点から、固相ペプチド合成 (SPPS) が使用される可能性があります .

化学反応の分析

Table 1: Key Synthetic Modifications and Their Effects

ModificationPositionPurposeOutcome
D-Ala substitution2, 4Resist gastric proteasesReduced enzymatic degradation
C-terminal amidation5Stabilize peptide backboneExtended half-life in vivo

Stability and Degradation Pathways

text
This compound + HCl → Tyr-D-Ala-Phe + D-Ala-Tyr-NH<sub>2</sub> (hydrolysis at Phe-D-Ala bond)[13]

Table 2: Degradation Products Under Acidic Hydrolysis

ConditionPrimary Cleavage SiteByproductsYield (%)
37% HCl, 25°CPhe-D-Ala bondTyr-D-Ala-Phe, D-Ala-Tyr-NH<sub>2</sub>~23%

Opioid Receptor Binding and Selectivity

This compound binds μ- and δ-opioid receptors with distinct kinetics compared to native β-casomorphins :

  • μ-opioid receptor : K<sub>i</sub> = 12 nM (agonism)

  • δ-opioid receptor : K<sub>i</sub> = 28 nM (partial agonism)

Table 3: Receptor Binding Affinities

Receptor TypeBinding Affinity (K<sub>i</sub>, nM)Functional Activity
μ-opioid12Full agonist
δ-opioid28Partial agonist

Structural NMR studies (DMSO-d<sub>6</sub>/H<sub>2</sub>O, 265 K) reveal a non-helical conformation with aromatic stacking between Tyr<sup>1</sup> and Phe<sup>3</sup> side chains, critical for receptor engagement .

Pharmacological Implications in GI Motility

This compound’s peripheral opioid activity reduces intestinal secretion and slows GI transit, making it effective against chronic diarrhea :

  • Clinical trial : Oral this compound reduced stool frequency by 35% vs. placebo (p < 0.001) without central side effects .

  • Mechanism : μ-receptor activation in enteric neurons inhibits mucin secretion and accelerates colonic transit .

Table 4: Clinical Efficacy in Diarrhea Management

ParameterThis compound GroupPlacebo GroupSignificance (p-value)
Stool frequency/week1117<0.001
Unformed stools (%)29%62%<0.001

科学的研究の応用

Chemical Properties and Mechanism of Action

Casokefamide is characterized by the amino acid sequence Tyr-D-Ala-Phe-D-Ala-Tyr-NH₂. Its design aims to enhance resistance to gastric proteases, allowing it to exert effects in the gastrointestinal tract without being degraded prematurely. The compound has been shown to influence gastric acid secretion, pancreatic exocrine secretions, and gastrointestinal motility, making it a candidate for therapeutic use in conditions like diarrhea .

Treatment of Chronic Diarrhea

One of the primary applications of this compound is its use as an antidiarrheal agent. Clinical studies have demonstrated its efficacy in prolonging oro-cecal transit time in patients with chronic diarrhea. In a randomized double-blind study involving 10 healthy male volunteers, this compound was administered at doses of 5.5 mg, 8.0 mg, and 16.0 mg. Results indicated a dose-dependent increase in plasma levels with no observed side effects, suggesting its safety and potential as a therapeutic option .

Study Participants Dosage (mg) Outcome
M. Read, 198226 patients with chronic diarrhea5.5 - 16.0Significant reduction in stool frequency
P.S. Efskind, 199669 IBS patients2 - 24 (loperamide comparison)Reduced stool frequency by 36%

Gastrointestinal Motility Disorders

Research indicates that this compound may also play a role in managing gastrointestinal motility disorders beyond diarrhea. Its ability to affect gastric motility makes it a candidate for further investigation in conditions such as irritable bowel syndrome (IBS) and other functional gastrointestinal disorders .

Case Study: Efficacy in IBS-D Patients

A study focused on patients with diarrhea-predominant irritable bowel syndrome (IBS-D) found that this compound significantly reduced stool frequency compared to placebo. This effect was attributed to its dual action on mu and delta-opioid receptors, which modulate gut motility .

Case Study: Tolerance and Side Effects

In another clinical trial assessing the long-term effects of this compound on gastrointestinal function, participants reported minimal side effects over extended use. The study highlighted the compound's potential for chronic administration without the risk of addiction or significant adverse effects commonly associated with traditional opioids .

Future Research Directions

While current findings are promising, further research is warranted to explore additional applications of this compound in clinical settings:

  • Longitudinal Studies : Investigating long-term safety and efficacy in diverse populations.
  • Mechanistic Studies : Understanding the biochemical pathways influenced by this compound.
  • Comparative Studies : Evaluating its effectiveness against other antidiarrheal medications.

作用機序

カソケファミドは、μ-オピオイド受容体とδ-オピオイド受容体の両方に結合することでその効果を発揮します。この結合は、消化管運動と分泌を調節し、抗下痢効果をもたらします。 分子標的は消化管のオピオイド受容体であり、関与する経路はオピオイド受容体シグナル伝達に関連しています .

類似化合物との比較

カソケファミドは、他のカソモルフィンと比較して、μ-オピオイド受容体とδ-オピオイド受容体の両方に結合することができるという点でユニークです。一方、他のカソモルフィンは一般的にμ-オピオイド受容体選択的アゴニストです。類似の化合物には以下のようなものがあります。

生物活性

Casokefamide, a synthetic peptide derived from the beta-casomorphin sequence, has garnered attention for its biological activity, particularly its interaction with opioid receptors and its effects on gastrointestinal functions. This article explores the compound's pharmacological properties, mechanisms of action, and relevant clinical studies.

This compound is characterized by its structure (Tyr-D-Ala-Phe-D-Ala-Tyr-NH2), which enhances its resistance to gastric proteases compared to natural peptides. It binds to both mu (μ) and delta (δ) opioid receptors, demonstrating a dual agonistic effect that is significant for its therapeutic potential in managing gastrointestinal disorders .

Binding Affinity

  • Mu-opioid receptor : Primarily involved in pain regulation and gastrointestinal motility.
  • Delta-opioid receptor : Associated with mood regulation and analgesic effects.

Pharmacological Effects

This compound's biological activities extend beyond receptor binding. Its effects on gastric acid secretion, pancreatic exocrine secretions, and gastrointestinal motility have been documented. Notably, it significantly prolongs oro-cecal transit time in experimental settings, indicating its potential utility in treating diarrhea-predominant conditions .

Key Findings

  • Gastrointestinal Motility : this compound has been shown to affect the motility of the gastrointestinal tract, which is crucial for conditions like irritable bowel syndrome (IBS).
  • Clinical Dosing : In clinical trials, doses ranged from 5.5 to 16.0 mg daily, showing efficacy in reducing stool frequency in patients with chronic diarrhea .

Clinical Studies

A review of relevant literature reveals several studies investigating the effects of this compound:

StudyDesignParticipantsFindings
M. Read (1982)Randomized, double-blind26 patients with chronic diarrheaSignificant reduction in stool frequency with this compound compared to placebo
P.S. Efskind (1996)Randomized, parallel study69 IBS patients + 33 healthy subjectsThis compound reduced stool frequency significantly compared to baseline measures
Recent Study (2023)Experimental model10 healthy participantsProlonged oro-cecal transit time in 6 out of 10 subjects

Case Studies on Opioid Peptides

The role of this compound as an opioid peptide analog has been explored in various contexts:

  • Chronic Diarrhea Management : this compound's ability to modulate gastrointestinal transit times positions it as a candidate for managing chronic diarrhea.
  • Comparison with Other Opioids : Studies have shown that while loperamide and codeine also affect stool frequency and transit time, this compound's unique mechanism offers a different therapeutic profile .

Physiological Implications

The physiological effects of this compound are linked to its opioid-like activity. Similar to beta-casomorphins, it may influence:

  • Mucosal Secretion : Enhancing mucus production in the gut.
  • Immune Response : Potential involvement in modulating immune functions through opioid receptor pathways .

特性

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O7/c1-19(36-32(45)26(34)16-22-8-12-24(40)13-9-22)31(44)39-28(18-21-6-4-3-5-7-21)33(46)37-20(2)30(43)38-27(29(35)42)17-23-10-14-25(41)15-11-23/h3-15,19-20,26-28,40-41H,16-18,34H2,1-2H3,(H2,35,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)/t19-,20-,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRHVZLDLNGKLM-FLVVDCEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243827
Record name Casokefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98815-38-4
Record name Casokefamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098815384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casokefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASOKEFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B453T1E8MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Casokefamide
Reactant of Route 2
Reactant of Route 2
Casokefamide
Reactant of Route 3
Casokefamide
Reactant of Route 4
Casokefamide
Reactant of Route 5
Reactant of Route 5
Casokefamide
Reactant of Route 6
Casokefamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。